4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers
4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and anticipated biological significance of 4-Iodo-3-methyl-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages information on closely related analogues and established synthetic methodologies to provide a predictive profile.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | Calculated |
| Molecular Weight | 258.06 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inference |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inference |
| CAS Number | Not assigned or readily available | - |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol specifically for 4-Iodo-3-methyl-1H-indazole has not been identified. However, a plausible synthetic approach is the direct iodination of 3-methyl-1H-indazole. The regioselectivity of electrophilic substitution on the indazole ring is influenced by the directing effects of the existing substituents and the reaction conditions.
Proposed Synthetic Pathway: Iodination of 3-methyl-1H-indazole
The most probable route to 4-Iodo-3-methyl-1H-indazole involves the direct iodination of the commercially available starting material, 3-methyl-1H-indazole. Iodination of indazoles can be achieved using various iodinating agents, with iodine (I₂) in the presence of a base being a common method.[1] The regioselectivity of this reaction on the 3-methyl-1H-indazole nucleus has not been explicitly described in the available literature, and as such, a mixture of iodinated isomers (at positions 4, 5, 6, and 7) is possible.
Experimental Protocol (Hypothetical):
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Materials: 3-methyl-1H-indazole, Iodine (I₂), Potassium Iodide (KI), Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Sodium thiosulfate (Na₂S₂O₃).
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Procedure:
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To a solution of 3-methyl-1H-indazole in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of sodium bicarbonate.
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A solution of iodine and potassium iodide in water is added dropwise to the biphasic mixture at room temperature.
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The reaction mixture is stirred vigorously for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product, likely a mixture of isomers, would require purification by column chromatography on silica gel to isolate the 4-iodo-3-methyl-1H-indazole isomer.
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Characterization: The purified product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Hypothetical workflow for the synthesis of 4-Iodo-3-methyl-1H-indazole.
Biological Significance and Drug Development
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[2] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The introduction of a halogen atom, such as iodine, at the 4-position of the indazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can act as a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space. Furthermore, the position and nature of the substituents on the indazole ring are critical for biological activity.
While no specific biological activities for 4-Iodo-3-methyl-1H-indazole have been reported, its structural similarity to other active indazole-based compounds suggests potential for investigation in various therapeutic areas, particularly in oncology as a kinase inhibitor or in the development of novel anti-infective agents.
Caption: Relationship between the indazole core and its potential in drug discovery.
Conclusion
4-Iodo-3-methyl-1H-indazole represents an interesting, yet underexplored, chemical entity. While specific experimental data is scarce, its synthesis is plausible through established methodologies. The known biological importance of the indazole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of 4-Iodo-3-methyl-1H-indazole.
